molecular formula C19H16ClNO5 B6131311 dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate

dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate

Cat. No. B6131311
M. Wt: 373.8 g/mol
InChI Key: UPUJRCWRGFOLRA-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also act as a pesticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
Dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to have insecticidal activity by disrupting the nervous system of insects.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate in lab experiments is its unique properties, which make it a useful tool for studying various biological and chemical processes. However, one limitation is that this compound may be toxic to certain organisms, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate. For example, further studies could be conducted to investigate the potential use of this compound as an anticancer agent or pesticide. Additionally, research could be conducted to explore the mechanism of action of this compound and to identify potential targets for its use in various applications.

Synthesis Methods

Dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with terephthalic acid, followed by the reaction of the resulting compound with dimethylamine and acetic anhydride. Other methods include the reaction of 2-chlorobenzaldehyde with dimethyl terephthalate, followed by the reaction of the resulting compound with acetic anhydride and dimethylamine.

Scientific Research Applications

Dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential use as an anticancer agent. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use as a polymer additive.

properties

IUPAC Name

dimethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-25-18(23)13-7-9-14(19(24)26-2)16(11-13)21-17(22)10-8-12-5-3-4-6-15(12)20/h3-11H,1-2H3,(H,21,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJRCWRGFOLRA-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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